BenchChemオンラインストアへようこそ!

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate

Bioisostere Design X-ray Crystallography Fragment-Based Drug Discovery

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate (CAS 1638765-45-3) is a bridged bicyclic diamine building block featuring a Boc-protected aminomethyl group and a free bridgehead amine on the bicyclo[2.1.1]hexane (BCH) scaffold. The BCH core has been crystallographically and biologically validated as a saturated bioisostere of the ortho-substituted phenyl ring, with its 1,4-disubstitution pattern providing well-defined exit vectors for fragment-based drug design.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1638765-45-3
Cat. No. B2719950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
CAS1638765-45-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CCC(C1)(C2)N
InChIInChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15)
InChIKeyJHXVIBOCIYTIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl ((4-Aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate (CAS 1638765-45-3): A Conformationally Constrained Ortho-Phenyl Bioisostere Building Block for Drug Discovery Procurement


Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate (CAS 1638765-45-3) is a bridged bicyclic diamine building block featuring a Boc-protected aminomethyl group and a free bridgehead amine on the bicyclo[2.1.1]hexane (BCH) scaffold [1]. The BCH core has been crystallographically and biologically validated as a saturated bioisostere of the ortho-substituted phenyl ring, with its 1,4-disubstitution pattern providing well-defined exit vectors for fragment-based drug design [2]. The compound is supplied as a white to light yellow powder or crystal with a purity of ≥98.0% (GC/Nonaqueous Titration) and a melting point of 89.0–93.0 °C .

Why Bicyclo[2.1.1]hexane Diamine Building Blocks Cannot Be Interchanged with Bicyclo[2.2.1]heptane, Bicyclo[2.2.2]octane, or Bicyclo[1.1.1]pentane Analogs


While numerous saturated bicyclic amine building blocks are commercially available, the bicyclo[2.1.1]hexane (BCH) scaffold occupies a distinct geometric and physicochemical space [1]. Bicyclo[1.1.1]pentane (BCP) primarily mimics para-substituted phenyl rings (exit vector angle ~180°), whereas BCH accurately reproduces the ortho-substitution geometry with a substituent distance r of 1.56 Å versus 1.39–1.41 Å for ortho-phenyl – a difference of only 0.15–0.20 Å [2]. Larger scaffolds such as bicyclo[2.2.2]octane introduce longer inter-substituent distances that deviate from the ortho-phenyl pharmacophore, and bicyclo[2.2.1]heptane presents different exit vector angles that alter target binding geometry [1]. For procurement decisions, substituting a BCH building block with a BCP or larger bicyclic analog risks losing target engagement if the ortho-phenyl geometry is pharmacophorically required [2].

Quantitative Differentiation Evidence for Tert-Butyl ((4-Aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate Versus Closest Analogs and Ortho-Phenyl Baselines


Geometric Fidelity to the Ortho-Substituted Phenyl Ring: X-Ray Crystallographic Distance and Angle Comparison

Single-crystal X-ray analysis of three 1,2-disubstituted bicyclo[2.1.1]hexane derivatives (compounds 1b, 4b, and 12b) demonstrated that the geometric parameters of the BCH scaffold closely match those of the ortho-substituted phenyl ring in the marketed drugs valsartan and telmisartan [1]. The inter-substituent distance r in BCH was measured as 1.56 Å, compared to 1.39–1.41 Å for ortho-phenyl – a difference of only 0.15–0.20 Å [1]. The distance d between substituents was 3.05–3.19 Å for BCH versus 3.04–3.10 Å for ortho-phenyl (Δ ≈ 0.1 Å) [1]. Angles φ1 and φ2 were 61–65° for BCH versus 55–57° for ortho-phenyl [1]. Importantly, the non-planarity angle |θ| was 56–59° for BCH, introducing significant three-dimensional character compared to the near-planar ortho-phenyl (|θ| = 7–8°) [1].

Bioisostere Design X-ray Crystallography Fragment-Based Drug Discovery

Aqueous Solubility Improvement: BCH Incorporation into Conivaptan, Lomitapide, and Boscalid

Replacement of the ortho-benzene ring in conivaptan with a bicyclo[2.1.1]hexane core (compound 26) increased kinetic solubility in phosphate-buffered saline (pH 7.4) from 5 μM to 14 μM – a 2.8-fold enhancement [1]. In lomitapide, the BCH analog (27) showed a 6-fold solubility increase: 3 μM (lomitapide) vs. 18 μM (27) [1]. For the fungicide boscalid, solubility improved from 11 μM to 35 μM, a 3.2-fold increase [1]. However, effects were context-dependent: in bixafen, solubility decreased (30 μM vs. 4 μM), and in fluxapyroxad only a marginal change was observed (25 μM vs. 27 μM) [1].

Solubility Enhancement Physicochemical Profiling Agrochemical & Pharmaceutical Analog Design

Human Liver Microsomal Metabolic Stability: BCH-Mediated Improvement in Conivaptan Analog

In human liver microsome (HLM) assays, the BCH analog of conivaptan (compound 26) demonstrated substantially improved metabolic stability relative to the parent drug [1]. The intrinsic clearance (CLint) decreased from 31 μL min⁻¹ mg⁻¹ (conivaptan) to 12 μL min⁻¹ mg⁻¹ (26), representing a 2.6-fold reduction in clearance rate [1]. Conversely, in boscalid, BCH incorporation (compound 28) resulted in a minor increase in CLint: 26 vs. 29 μL min⁻¹ mg⁻¹, indicating that the metabolic stability benefit is compound-context-dependent [1]. In lomitapide, bixafen, and fluxapyroxad, BCH incorporation decreased metabolic stability, underscoring the need for empirical evaluation [1].

Metabolic Stability Human Liver Microsomes Intrinsic Clearance

Patent-Exempt Freedom-to-Operate: Saturated BCH Analogs Escape Composition-of-Matter Claims on Ortho-Phenyl Drugs and Agrochemicals

The bicyclo[2.1.1]hexane core, when used to replace the ortho-substituted benzene ring in commercially successful drugs and agrochemicals, generates saturated patent-free analogs with retained biological activity [1]. This was experimentally validated for the BASF fungicide boscalid, Bayer CropScience's bixafen, and BASF's fluxapyroxad, where BCH-containing analogs (compounds 28–30) demonstrated high antifungal activity against Aspergillus niger while being structurally distinct from the patented ortho-phenyl parents [1].

Intellectual Property Freedom-to-Operate Patent Landscape Agrochemical Development

Validated Commercial Purity and Physical Form: Batch-to-Batch Reproducibility for Screening and Scale-Up

tert-Butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate is commercially available with rigorously validated purity specifications from TCI: minimum 98.0% purity by both GC and nonaqueous titration, with a defined melting point range of 89.0–93.0 °C and consistent physical appearance (white to light yellow powder or crystal) . This contrasts with many specialty BCH building blocks that are sold by smaller vendors without dual-method purity certification or defined melting point ranges, introducing uncertainty in screening assay reproducibility .

Quality Control Compound Management Reproducibility Procurement Specification

Calculated Lipophilicity Reduction: BCH Consistently Lowers clogP Across Diverse Chemotypes

Across all five bioactive compounds studied (conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad), replacement of the ortho-benzene ring with a bicyclo[2.1.1]hexane core lowered calculated lipophilicity (clogP) by 0.7–1.2 log units [1]. The experimental logD(7.4) values were largely unaffected in four of five compounds, with only lomitapide showing a significant reduction in logD (>4.5 vs. 3.9) [1]. This divergent behavior – reduced clogP with maintained or reduced logD – is pharmaceutically desirable as it predicts improved aqueous solubility without compromising membrane permeability [1].

Lipophilicity Drug-likeness clogP Lead Optimization

Procurement-Driven Application Scenarios for Tert-Butyl ((4-Aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate


Fragment-Based Screening Library Design Targeting Ortho-Phenyl Pharmacophores

Medicinal chemistry groups seeking to replace ortho-substituted phenyl rings in fragment or lead molecules with saturated bioisosteres can deploy this building block as a direct synthetic entry point. The 1,4-diamine substitution pattern enables selective Boc deprotection and subsequent amide coupling or reductive amination at either the bridgehead amine or the aminomethyl arm. The crystallographically validated geometric fidelity to ortho-phenyl (r = 1.56 Å vs. 1.39–1.41 Å; d ≈ 3.05–3.19 Å vs. 3.04–3.10 Å) ensures that exit vectors are preserved [1], while the increased Fsp³ (θ = 56–59° vs. 7–8° for ortho-phenyl) improves three-dimensionality and may enhance selectivity [1].

Agrochemical Analog Program Seeking Patent-Exempt Follow-On Compounds

Agrochemical R&D teams developing follow-on compounds to boscalid, bixafen, or fluxapyroxad can use this building block to construct BCH-based analogs that fall outside the original composition-of-matter patent claims [2]. The demonstrated retention of high antifungal activity in BCH analogs of all three fungicides validates the scaffold's suitability for agrochemical bioisostere programs [2]. The ≥98% dual-certified purity and defined melting point ensure reliable milligram-to-gram scale synthesis with reproducible outcomes .

Lead Optimization for Solubility- and Metabolism-Limited Series

For lead series suffering from poor aqueous solubility (e.g., <10 μM) or high hepatic clearance, the BCH scaffold offers a validated property-modulation strategy. Head-to-head comparisons showed that BCH incorporation into conivaptan increased solubility 2.8-fold (5 to 14 μM) and reduced HLM CLint 2.6-fold (31 to 12 μL min⁻¹ mg⁻¹) [2]. The consistent clogP reduction of 0.7–1.2 units without adversely affecting logD further supports its use for property-based optimization [2]. This building block enables rapid exploration of BCH space in parallel chemistry libraries.

Chemical Biology Probe Development Requiring Orthogonal Functionalization Handles

The dual-amine architecture – one Boc-protected aminomethyl and one free bridgehead amine – provides chemists with an orthogonal handle pair for sequential bioconjugation. This enables, for example, attachment of a fluorophore or affinity tag at the bridgehead amine (via amide coupling) followed by Boc deprotection and PEG linker installation at the aminomethyl site, all while maintaining the BCH scaffold's rigid ortho-phenyl mimicking geometry. The high purity and defined physical form of the commercially sourced material ensure consistent stoichiometry in multi-step probe synthesis .

Quote Request

Request a Quote for Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.